3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile
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Overview
Description
3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy and methoxy group, along with a benzonitrile moiety
Preparation Methods
The synthesis of 3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzonitrile with a suitable pyrrolidine derivative under specific reaction conditions. The process may include steps such as nucleophilic substitution, protection and deprotection of functional groups, and purification techniques like chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and chemical processes, including catalysis and polymer science
Mechanism of Action
The mechanism by which 3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved can vary based on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile include other pyrrolidine derivatives and benzonitrile compounds. For example:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring structure and have been studied for their biological activities.
3-chlorobenzonitrile: This simpler compound lacks the pyrrolidine ring but shares the benzonitrile moiety and can undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-11-7-15(6-10(11)16)12-8(5-14)3-2-4-9(12)13/h2-4,10-11,16H,6-7H2,1H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJSXMKLPLBCHP-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=C(C=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H]1O)C2=C(C=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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